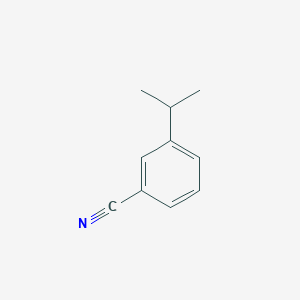

3-Isopropylbenzonitrile

Description

Significance as a Contemporary Chemical Research Scaffold

The importance of 3-Isopropylbenzonitrile as a research scaffold lies in its adaptable structure, which allows for a wide range of chemical modifications. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, which are crucial pharmacophores in drug discovery. scispace.com Furthermore, the benzene (B151609) ring can undergo various substitution reactions, enabling the synthesis of a diverse library of derivatives. The isopropyl group, while seemingly simple, provides a degree of lipophilicity and steric bulk that can be critical for modulating the biological activity and physical properties of the resulting molecules. vulcanchem.com

This structural versatility makes 3-Isopropylbenzonitrile a valuable starting point for "scaffold hopping," a medicinal chemistry strategy where the core structure of a known active compound is replaced with a new one to explore different chemical spaces and intellectual property landscapes. The compound serves as a key intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications. vulcanchem.com

Overview of Principal Research Domains and Interdisciplinary Relevance

The application of 3-Isopropylbenzonitrile and its derivatives extends across several key research areas, highlighting its interdisciplinary importance.

Medicinal Chemistry: A primary domain for 3-Isopropylbenzonitrile is in the development of new therapeutic agents. Research has shown that derivatives of this compound exhibit promising antimicrobial properties against various bacterial strains. For instance, modifications to the core structure have led to compounds with significant activity against pathogenic bacteria. Beyond antimicrobial applications, derivatives have also been investigated as enzyme inhibitors, a critical area in drug development for a multitude of diseases.

Materials Science: The unique electronic properties of the benzonitrile (B105546) moiety have led to the exploration of 3-Isopropylbenzonitrile derivatives in the field of materials science. Specifically, these compounds have been used as precursors for the synthesis of fluorescent materials. The nitrile group can participate in the formation of larger conjugated systems, such as triazines, which can exhibit desirable photophysical properties for applications in optoelectronics and photonics. researchgate.netmdpi.com

Organic Synthesis: As a versatile building block, 3-Isopropylbenzonitrile is frequently employed in a variety of organic transformations. It serves as a substrate in catalytic cross-coupling reactions, allowing for the construction of complex molecular architectures. Common synthetic routes to produce 3-Isopropylbenzonitrile itself include the Sandmeyer reaction starting from 3-isopropylaniline, the dehydration of 3-isopropylbenzamide, and palladium-catalyzed cyanation of corresponding aryl halides.

Environmental Chemistry: The reactivity of 3-Isopropylbenzonitrile has also found potential applications in environmental remediation. Its ability to participate in photochemical reactions suggests it could be used in processes designed to degrade environmental pollutants.

The following tables provide a summary of the key properties and research findings related to 3-Isopropylbenzonitrile.

Physicochemical Properties of 3-Isopropylbenzonitrile

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N | nih.gov |

| Molecular Weight | 145.20 g/mol | nih.gov |

| IUPAC Name | 3-isopropylbenzonitrile | |

| CAS Number | 40751-59-5 |

Spectroscopic Data of 3-Isopropylbenzonitrile

| Spectroscopy Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.42 (t, J = 7.6 Hz, 1H), 7.35 (d, J = 7.7 Hz, 1H), 7.29 (s, 1H), 7.23 (d, J = 7.6 Hz, 1H), 2.96 (hept, J = 6.9 Hz, 1H), 1.26 (d, J = 6.9 Hz, 6H) | |

| ¹³C NMR (CDCl₃) | δ 150.9, 132.8, 130.3, 129.2, 128.9, 119.1, 112.5, 34.2, 23.8 | |

| IR (neat) | ν 2228 cm⁻¹ (C≡N) |

Selected Research Applications of 3-Isopropylbenzonitrile Derivatives

| Research Area | Application/Finding | Key Derivative Type | Reference |

| Medicinal Chemistry | Antimicrobial activity against pathogenic bacteria | Modified benzonitriles | |

| Medicinal Chemistry | Enzyme inhibition | Substituted benzonitriles | vulcanchem.com |

| Materials Science | Precursors for fluorescent materials | Triazine derivatives | researchgate.net |

| Environmental Chemistry | Potential for pollutant degradation | Photochemically active derivatives |

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYFMTMRWRGREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961172 | |

| Record name | 3-(Propan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40751-59-5 | |

| Record name | NSC87351 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Propan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Isopropylbenzonitrile and Its Structural Analogs

Classical and Modern Approaches to Nitrile Group Introduction

The introduction of a nitrile group onto an aromatic system can be achieved through several established and contemporary synthetic routes. These methods range from diazotization reactions to palladium-catalyzed cross-coupling, each with its own set of advantages and applications.

Sandmeyer Reaction and Related Diazotization-Cyanation Pathways

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting aryl amines into a variety of functional groups, including nitriles. umich.eduscribd.com This transformation proceeds via the diazotization of a primary aromatic amine, followed by displacement of the resulting diazonium group with a cyanide nucleophile, typically facilitated by a copper(I) salt. umich.edunih.gov

The synthesis of 3-isopropylbenzonitrile via this pathway commences with the diazotization of 3-isopropylaniline. This is achieved by treating the amine with a source of nitrous acid, commonly sodium nitrite, in a strong aqueous acid like hydrochloric acid at low temperatures (0–5 °C) to form the intermediate 3-isopropybenzenediazonium chloride. This unstable intermediate is then immediately treated with a solution of copper(I) cyanide (CuCN), which facilitates the substitution of the diazonium group with a cyanide ion, releasing nitrogen gas and forming the desired 3-isopropylbenzonitrile.

Table 1: Representative Sandmeyer Reaction for 3-Isopropylbenzonitrile Synthesis

| Step | Reagent | Conditions | Product |

|---|---|---|---|

| 1. Diazotization | 3-Isopropylaniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | 3-Isopropylbenzenediazonium chloride |

Dehydration of Amides for Nitrile Formation

Another classical and reliable method for the synthesis of nitriles is the dehydration of primary amides. This approach involves the removal of a molecule of water from the amide functional group, a reaction that can be promoted by a variety of dehydrating agents. For the synthesis of 3-isopropylbenzonitrile, the precursor 3-isopropylbenzamide is required.

A range of dehydrating agents can be employed for this transformation, with phosphorus pentoxide (P₂O₅) being a powerful and commonly used option. nih.gov The reaction is typically carried out by heating a mixture of 3-isopropylbenzamide and phosphorus pentoxide, often without a solvent or in a high-boiling inert solvent. Other reagents such as thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus oxychloride (POCl₃) can also effectively facilitate this dehydration under milder conditions. Microwave-assisted dehydration has been shown to significantly accelerate this reaction. nih.gov

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Formula | Typical Conditions |

|---|---|---|

| Phosphorus Pentoxide | P₂O₅ | Heating, neat or in inert solvent |

| Thionyl Chloride | SOCl₂ | Reflux in an inert solvent |

| Phosphorus Oxychloride | POCl₃ | Heating, often with a base |

Palladium-Catalyzed Cyanation Strategies for Aryl Systems

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The palladium-catalyzed cyanation of aryl halides offers a milder and more functional-group-tolerant alternative to the classical Sandmeyer and Rosenmund-von Braun reactions. asianpubs.org

This methodology is applicable to the synthesis of 3-isopropylbenzonitrile starting from an appropriate aryl halide, such as 3-bromoisopropylbenzene. The reaction typically employs a palladium catalyst, often in the form of a pre-catalyst like palladium(II) acetate (B1210297) or a palladacycle, in combination with a phosphine (B1218219) ligand. A key innovation in this area is the use of less toxic and more manageable cyanide sources. Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a safer alternative to simple alkali metal cyanides. nih.govasianpubs.orgorganic-chemistry.org The reaction is generally carried out in a solvent mixture, which can include organic solvents like dioxane or dimethylformamide (DMF) and water, in the presence of a base such as potassium acetate or sodium carbonate. asianpubs.orgorganic-chemistry.org

Table 3: Representative Palladium-Catalyzed Cyanation of 3-Bromoisopropylbenzene

| Component | Example | Role |

|---|---|---|

| Substrate | 3-Bromoisopropylbenzene | Aryl halide source |

| Cyanide Source | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Provides the nitrile group |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates the cross-coupling |

| Ligand | Phosphine-based ligand | Stabilizes and activates the catalyst |

| Base | Potassium Acetate (KOAc) | Promotes the reaction |

| Solvent | Dioxane/Water | Reaction medium |

One-Pot Conversion Methodologies from Aldehydes and Aldoximes

The direct conversion of aldehydes to nitriles in a single reaction vessel, or "one-pot" synthesis, represents an efficient and atom-economical approach. organic-chemistry.org This transformation typically involves the in-situ formation of an aldoxime from the corresponding aldehyde and a hydroxylamine (B1172632) source, followed by immediate dehydration to the nitrile without isolation of the intermediate. organic-chemistry.org

For the synthesis of 3-isopropylbenzonitrile, 3-isopropylbenzaldehyde (B1580556) serves as the starting material. The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a suitable catalyst and dehydrating agent. Formic acid is often used as it can act as both a catalyst and a dehydrating agent when heated. organic-chemistry.org The reaction proceeds by first forming 3-isopropylbenzaldehyde oxime, which is then dehydrated under the reaction conditions to yield 3-isopropylbenzonitrile. This method avoids the handling of potentially hazardous reagents required in other synthetic routes and simplifies the purification process.

Table 4: One-Pot Conversion of 3-Isopropylbenzaldehyde to 3-Isopropylbenzonitrile

| Reagent | Role |

|---|---|

| 3-Isopropylbenzaldehyde | Starting material |

| Hydroxylamine Hydrochloride | Forms the intermediate aldoxime |

| Formic Acid/Water | Catalyst and reaction medium |

Synthesis of Substituted 3-Isopropylbenzonitrile Derivatives

The synthesis of substituted analogs of 3-isopropylbenzonitrile allows for the exploration of structure-activity relationships in various chemical and biological contexts. Halogenated derivatives are a particularly important class of these analogs.

Halogenated Analogs Synthesis

The synthesis of halogenated 3-isopropylbenzonitrile derivatives can be achieved through various synthetic strategies. One common approach is to utilize a starting material that already contains the desired halogen and isopropyl substituents on the aromatic ring and then introduce the nitrile group using one of the methods described above.

For example, the synthesis of a bromo-substituted analog can be accomplished via a Sandmeyer-type reaction starting from a corresponding bromo-substituted isopropylaniline. A procedure for the synthesis of 2-bromo-5-methoxybenzonitrile (B150773) from 2-bromo-5-methoxyaniline (B1269708) has been described, which involves the diazotization of the aniline (B41778) followed by cyanation. This provides a template for the synthesis of halogenated 3-isopropylbenzonitrile derivatives. For instance, starting with 2-bromo-5-isopropylaniline, a similar diazotization and cyanation sequence would be expected to yield 2-bromo-5-isopropylbenzonitrile. The aniline is first diazotized under acidic conditions, and the resulting diazonium salt is then reacted with a cyanide source, often with copper catalysis, to install the nitrile group.

Table 5: Synthesis of a Halogenated Benzonitrile (B105546) Analog

| Starting Material | Key Reagents | Product |

|---|

Hydroxylated and Other Functionalized Derivatives

The synthesis of hydroxylated and other functionalized derivatives of 3-isopropylbenzonitrile involves strategic chemical transformations to introduce hydroxyl (-OH), alkoxy (-OR), or amino (-NH2) groups onto the benzonitrile framework. These derivatives are of significant interest in medicinal chemistry and materials science.

A common route to hydroxylated 3-isopropylbenzonitrile is through the multi-step synthesis starting from a substituted benzonitrile. One approach involves the Friedel-Crafts alkylation to introduce the isopropyl group, followed by a hydroxylation step. For instance, the synthesis of 3-hydroxy-2-isopropylbenzonitrile (B2707329) can be achieved by first introducing the isopropyl group onto a benzonitrile scaffold, and then performing hydroxylation. This can be accomplished through methods like electrophilic hydroxylation or a diazotization-hydrolysis sequence of a corresponding aniline derivative .

The synthesis of methoxy-substituted analogs often starts from a hydroxylated precursor. For example, 3-ethoxy-4-methoxybenzonitrile (B1661997) can be synthesized from 3-hydroxy-4-methoxybenzonitrile (B193458) by reaction with bromoethane (B45996) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) researchgate.net. A similar principle can be applied to synthesize methoxy (B1213986) derivatives of 3-isopropylbenzonitrile from the corresponding hydroxylated intermediates. Another approach involves the demethylation of methoxybenzonitriles to yield the corresponding hydroxybenzonitriles. For example, 4-hydroxy-3-methylbenzonitrile (B190005) can be prepared from 4-methoxy-3-methylbenzonitrile (B2465213) by heating with sodium phenoxide nih.gov.

The introduction of an amino group to form amino-3-isopropylbenzonitrile derivatives can be achieved through various synthetic strategies. One common method is the reduction of a corresponding nitrobenzonitrile derivative. Alternatively, amination reactions on a suitably activated benzonitrile ring can be employed. While specific examples for 3-isopropylbenzonitrile are not abundant in the literature, general methods for the synthesis of aminobenzonitriles, such as the reaction of a halogenated benzonitrile with an amine source in the presence of a suitable catalyst, are well-established.

The following table summarizes some synthetic approaches to functionalized benzonitrile derivatives that are applicable to the synthesis of 3-isopropylbenzonitrile analogs.

| Derivative Type | Synthetic Approach | Starting Material Example | Key Reagents | Notes |

| Hydroxylated | Friedel-Crafts Alkylation followed by Hydroxylation | Benzonitrile | Isopropyl halide, Lewis acid, Hydroxylating agent | A general route to introduce both isopropyl and hydroxyl groups. |

| Hydroxylated | Demethylation | Methoxy-substituted benzonitrile | Demethylating agents (e.g., BBr3, sodium phenoxide) | Useful for converting readily available methoxy derivatives to hydroxyl compounds nih.gov. |

| Alkoxylated | Williamson Ether Synthesis | Hydroxylated benzonitrile | Alkyl halide, Base (e.g., K2CO3) | A standard method for converting hydroxyl groups to alkoxy groups researchgate.net. |

| Aminated | Reduction of Nitro Group | Nitro-substituted benzonitrile | Reducing agents (e.g., SnCl2/HCl, H2/Pd-C) | A common and efficient method for introducing an amino group. |

| Aminated | Nucleophilic Aromatic Substitution | Halogenated benzonitrile | Ammonia or amine source, Catalyst (e.g., copper or palladium based) | Applicable for the direct introduction of an amino group by displacing a halogen. |

Optimization of Reaction Conditions and Catalyst Development in Synthesis

The efficient synthesis of 3-isopropylbenzonitrile and its derivatives relies heavily on the optimization of reaction conditions and the development of advanced catalyst systems. Several key synthetic routes are commonly employed, each with its own set of parameters that can be fine-tuned to maximize yield and purity while minimizing environmental impact.

Palladium-Catalyzed Cyanation: This method has become a cornerstone for the synthesis of aryl nitriles from aryl halides or triflates due to its mild reaction conditions and broad functional group tolerance nih.govorganic-chemistry.org. Optimization of this reaction involves several factors:

Catalyst System: The choice of palladium precursor and ligand is crucial. Palladacycle precatalysts have shown high efficiency nih.gov. The steric and electronic properties of the phosphine ligands can prevent catalyst poisoning by the cyanide source mit.edu.

Cyanide Source: While traditional sources like KCN and NaCN are effective, their toxicity and low solubility can be problematic. Zinc cyanide (Zn(CN)2) is often a preferred alternative nih.govorganic-chemistry.org. More recent developments have explored the use of less toxic and more manageable cyanide sources.

Solvent and Base: The reaction is often performed in polar aprotic solvents like DMF or in aqueous media, which can offer advantages in terms of safety and reactivity organic-chemistry.org. In some cases, the cyanide source itself can act as the base, simplifying the reaction mixture organic-chemistry.org.

Temperature: Modern palladium catalysts allow for cyanation at significantly lower temperatures, ranging from room temperature to 40 °C, compared to older methods that required much higher temperatures organic-chemistry.org.

Rosenmund-von Braun Reaction: This classical method involves the reaction of an aryl halide with cuprous cyanide (CuCN), typically at high temperatures in a polar, high-boiling solvent like DMF or pyridine (B92270) wikipedia.orgorganic-chemistry.org. Catalyst development and condition optimization have focused on:

Improving Reaction Conditions: Early versions of this reaction required harsh conditions. The use of ionic liquids as solvents has been explored to improve the reaction wikipedia.org.

Catalytic Variants: The use of catalytic amounts of copper(I) iodide with an alkali metal cyanide allows for a milder cyanation of aryl bromides organic-chemistry.org. The mechanism is thought to involve the formation of a Cu(III) intermediate organic-chemistry.org.

Sandmeyer Reaction: This well-established reaction involves the conversion of an aniline, such as 3-isopropylaniline, to the corresponding nitrile via a diazonium salt intermediate, which is then treated with a cyanide source, typically CuCN researchgate.net. Optimization strategies for this reaction include:

Catalyst Development: While traditionally using stoichiometric copper cyanide, catalytic versions of the Sandmeyer cyanation have been developed to reduce heavy metal waste researchgate.netorganic-chemistry.org.

Alternative Cyanide Sources: Research has explored the use of non-metallic cyanide sources, such as acetonitrile (B52724), in palladium-catalyzed variations of the Sandmeyer reaction to avoid the use of highly toxic metal cyanides researchgate.net.

Friedel-Crafts Alkylation: This reaction is key for introducing the isopropyl group onto the benzene (B151609) ring. Optimization efforts have been directed towards more environmentally friendly and efficient processes:

Catalyst Selection: While traditional Lewis acids like AlCl3 are effective, they are often required in stoichiometric amounts. The development of catalytic systems using metal triflates (e.g., Bi(OTf)3) allows for lower catalyst loadings nih.govbeilstein-journals.org.

Alkylating Agent: Instead of using toxic alkyl halides, greener alternatives such as alcohols and alkenes are being used in the presence of suitable catalysts nih.gov.

The following table summarizes key aspects of optimization for these synthetic methods.

| Synthetic Method | Key Optimization Parameters | Catalyst Development Focus | Recent Advancements |

| Palladium-Catalyzed Cyanation | Catalyst/ligand choice, cyanide source, solvent, temperature | Development of more active and stable palladium complexes, use of sterically hindered ligands | Mild, low-temperature reactions in aqueous media, use of safer cyanide sources organic-chemistry.orgmit.edu. |

| Rosenmund-von Braun Reaction | Solvent, temperature, stoichiometry of copper cyanide | Use of catalytic copper salts | Milder conditions using catalytic CuI and alkali metal cyanides, use of ionic liquids as solvents wikipedia.orgorganic-chemistry.org. |

| Sandmeyer Reaction | Diazotization conditions, cyanide source, catalyst loading | Development of copper-catalyzed systems, exploring non-metallic cyanide sources | Catalytic versions to minimize copper waste, use of acetonitrile as a cyanide source in Pd-catalyzed variants researchgate.netresearchgate.net. |

| Friedel-Crafts Alkylation | Catalyst type and loading, alkylating agent, solvent | Use of catalytic amounts of Lewis acids (e.g., metal triflates) | Employment of environmentally benign alkylating agents like alcohols and alkenes nih.gov. |

Exploration of Chemical Reactivity and Mechanistic Studies of 3 Isopropylbenzonitrile

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The reactivity and orientation of substitution on the benzene (B151609) ring of 3-isopropylbenzonitrile are influenced by the electronic properties of the isopropyl and nitrile substituents. Activating groups increase the reaction rate by stabilizing the cationic intermediate, while deactivating groups decrease the rate. wikipedia.org

Nitration Reactions and Regioselectivity Investigations

The nitration of substituted benzenes is a classic example of electrophilic aromatic substitution that demonstrates the directing effects of substituents on the regioselectivity of the reaction. sciepub.com In the case of 3-isopropylbenzonitrile, the isopropyl group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The interplay of these directing effects, along with steric hindrance from the bulky isopropyl group, governs the position of nitration.

Computational studies, such as those employing Density Functional Theory (DFT), can be utilized to investigate the mechanism and regioselectivity of nitration reactions. researchgate.netresearchgate.net These studies often analyze the potential energy surfaces of the reaction pathways to determine the activation energies and thermodynamic stabilities of the possible intermediates and products. nih.gov For the nitration of compounds with multiple activating and deactivating groups, the analysis of Parr functions and relative energies of competing reaction paths can predict the regioselectivity with high accuracy, often in agreement with experimental results. researchgate.net The formation of a σ-complex is a key intermediate in these reactions, and its stability is a crucial factor in determining the reaction outcome. nih.gov It has been noted that for nitration reactions, the transition state leading to the σ-complex is often the rate-determining step. nih.gov

| Substrate | Substituent Effects | Predicted Major Product(s) |

|---|---|---|

| Toluene | -CH₃ (Activating, ortho, para-directing) | ortho-Nitrotoluene, para-Nitrotoluene |

| Nitrobenzene | -NO₂ (Deactivating, meta-directing) | meta-Dinitrobenzene |

| Isopropylbenzene (Cumene) | -CH(CH₃)₂ (Activating, ortho, para-directing) | ortho-Nitrocumene, para-Nitrocumene sciepub.com |

Nucleophilic Additions Involving the Nitrile Moiety

The nitrile group (C≡N) in 3-isopropylbenzonitrile is susceptible to nucleophilic attack at the electrophilic carbon atom. libretexts.org These reactions are fundamental in organic synthesis for the transformation of nitriles into a variety of other functional groups. nih.gov The activation of the nitrile group is often necessary to overcome the significant activation barrier for nucleophilic addition. nih.gov

One common transformation is the hydrolysis of nitriles to carboxylic acids, which can proceed under either acidic or basic conditions. libretexts.orglibretexts.org In acidic conditions, the nitrile is protonated, increasing its electrophilicity and allowing for attack by a weak nucleophile like water. libretexts.org Under basic conditions, a strong nucleophile such as hydroxide (B78521) directly adds to the nitrile carbon. libretexts.org Both mechanisms proceed through an amide intermediate. libretexts.org

Another important reaction is the reduction of nitriles to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation occurs via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 3-Isopropylbenzonitrile can serve as a substrate in these reactions, allowing for the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling Protocols and Scope

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. youtube.comnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of its starting materials. nih.gov The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com While palladium-based catalysts are most common, research has also explored the use of more abundant first-row transition metals like iron, copper, and nickel. youtube.com The choice of base, solvent, and catalyst can significantly affect the reaction's yield and selectivity. youtube.com

| Step | Description |

|---|---|

| Oxidative Addition | The palladium(0) catalyst reacts with the organic halide, breaking the carbon-halogen bond and forming two new bonds to the palladium, which is oxidized to palladium(II). youtube.com |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium(II) complex, replacing the halide. This step is facilitated by a base. youtube.com |

| Reductive Elimination | The two organic groups on the palladium complex couple to form a new carbon-carbon bond, and the palladium(0) catalyst is regenerated. youtube.com |

Copper-Based Catalysis in Benzonitrile (B105546) Transformations

Copper-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative to palladium-catalyzed couplings. organic-chemistry.org Copper catalysts can be used in various transformations involving benzonitrile derivatives. For instance, copper-catalyzed α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols provides a route to α-alkylated nitriles. organic-chemistry.org These reactions often proceed under open-air conditions and tolerate a range of functional groups. organic-chemistry.org Copper catalysis has also been employed in the direct coupling of terminal alkynes with benzyl bromides. rsc.org

Photochemical Transformations and Cycloaddition Reactivity

Photochemical reactions utilize light energy to induce chemical transformations. taylorfrancis.com For a photoreaction to occur, a molecule must absorb light, which can lead to the breaking of chemical bonds. taylorfrancis.com The benzonitrile moiety can participate in photochemical reactions, suggesting potential applications in areas like environmental remediation for the degradation of pollutants.

[2+2] Cycloaddition Reactions with Alkenes

Photochemical [2+2] cycloaddition reactions represent a significant pathway for the synthesis of four-membered rings. In the case of 3-isopropylbenzonitrile, its interaction with alkenes under photochemical conditions can lead to the formation of cyclobutane (B1203170) derivatives. This type of reaction is often studied under thermal, photochemical, and microwave-induced conditions. csic.esrsc.org The allene (B1206475) moiety, in particular, is an excellent partner for [2+2] cycloadditions with alkenes and alkynes, yielding cyclobutane and cyclobutene (B1205218) skeletons. csic.esrsc.org

While the thermal [2+2] cycloaddition is generally forbidden by the Woodward-Hoffmann rules, photochemical activation allows the reaction to proceed. csic.es The mechanism, regioselectivity, and diastereoselectivity of these cycloadditions are of considerable interest. csic.esrsc.org For instance, studies on the cycloaddition of chiral allenes have provided insight into the formation of diradical intermediates and their subsequent ring closure. csic.es Although specific studies detailing the [2+2] cycloaddition of 3-isopropylbenzonitrile with a wide range of alkenes are not extensively documented in the provided search results, the general principles of such reactions are well-established. The isopropyl group on the benzonitrile ring would be expected to influence the stereochemical outcome of the reaction due to steric hindrance.

Oxidation and Reduction Pathways of the Nitrile Functional Group

The nitrile group in 3-isopropylbenzonitrile is a versatile functional group that can be transformed into various other functionalities through oxidation and reduction reactions.

The nitrile group of 3-isopropylbenzonitrile can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. chemistrysteps.comlibretexts.org This process typically involves heating the nitrile with an aqueous acid or base. In acid-catalyzed hydrolysis, the nitrile is first protonated, which increases its electrophilicity and facilitates the nucleophilic attack by water, leading to an imidic acid intermediate that tautomerizes to an amide. chemistrysteps.com The amide is then further hydrolyzed to the carboxylic acid. chemistrysteps.comlibretexts.org Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation and tautomerization also lead to the amide, which is then hydrolyzed to the carboxylate salt. chemistrysteps.com

Table 1: General Conditions for the Hydrolysis of Nitriles

| Condition | Reagents | Intermediate | Final Product |

| Acidic | H₃O⁺, heat | Amide | Carboxylic Acid |

| Basic | OH⁻, H₂O, heat | Amide | Carboxylate Salt |

The reduction of 3-isopropylbenzonitrile can yield either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can convert nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction involves the nucleophilic addition of a hydride ion to the carbon of the nitrile group, forming an imine anion which is then further reduced. libretexts.org Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel is another effective method for this transformation. chemguide.co.uk It has been shown that carrying out the reduction with palladinized charcoal in an alcoholic solution containing hydrogen chloride can lead to the formation of the primary amine hydrochloride salt, preventing the formation of secondary amines. mdma.ch

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

| Reducing Agent | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst, elevated temperature and pressure |

| Diisopropylaminoborane/cat. LiBH₄ | Ambient or refluxing THF |

Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) has also been shown to reduce a variety of aromatic nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org Benzonitriles with electron-donating groups, such as the isopropyl group, may require refluxing in tetrahydrofuran (B95107) (THF) for complete reduction. nih.govorganic-chemistry.org

Selective Reduction to Aldehydes:

A milder reducing agent is required to stop the reduction at the aldehyde stage. Diisobutylaluminum hydride (DIBAL-H) is commonly used for the selective reduction of nitriles to aldehydes. researchgate.net The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an imine intermediate which is then hydrolyzed to the aldehyde during the workup. Another method involves the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. researchgate.net

Investigations into Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of reactions involving 3-isopropylbenzonitrile is crucial for optimizing reaction conditions and controlling product distribution.

The solvent can play a significant role in the kinetics of chemical reactions. For instance, in the 1,3-dipolar cycloadditions of benzonitrile oxide, both solvent polarity and specific hydrogen-bond interactions have been found to be important in governing the reaction rates. rug.nl These factors can sometimes have opposing effects, leading to a complex relationship between the rate constant and the nature of the solvent. rug.nl In highly aqueous mixtures, enforced hydrophobic interactions can lead to an increase in the rate constant compared to organic solvents. rug.nl

Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to map electron density and predict sites for electrophilic and nucleophilic attacks. Molecular dynamics (MD) simulations can be employed to simulate solvent effects on reaction kinetics. These theoretical approaches, combined with experimental studies, provide a deeper understanding of the mechanistic pathways and the influence of the reaction environment.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). slideshare.netyoutube.com In the context of 3-Isopropylbenzonitrile derivatives, NMR provides detailed information about the number and types of protons and carbons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). core.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Isopropylbenzonitrile would exhibit distinct signals corresponding to the aromatic protons and the isopropyl group protons. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the typical aromatic region (δ 7.0-8.0 ppm). The methine proton (-CH) of the isopropyl group would appear as a septet due to coupling with the six equivalent methyl protons. Conversely, the two methyl groups (-CH₃) would produce a doublet, integrating to six protons, due to coupling with the single methine proton. youtube.com

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. youtube.com Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, these spectra are less sensitive than ¹H NMR. slideshare.net For 3-Isopropylbenzonitrile, one would expect to see signals for the four distinct aromatic carbons (two with and two without proton attachment), the nitrile carbon, and the two carbons of the isopropyl group. The chemical shifts are highly indicative of the carbon's electronic environment. The nitrile carbon (C≡N) is characteristically deshielded and appears at a lower field (δ ~118-120 ppm), while the aliphatic carbons of the isopropyl group appear at a much higher field.

When 3-Isopropylbenzonitrile is incorporated into more complex derivatives, these characteristic signals shift based on the electronic effects (inductive and resonance) of the new substituents. Analysis of coupling constants (J-values) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) become crucial for establishing the precise connectivity and stereochemistry of the larger molecule. core.ac.ukresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Isopropylbenzonitrile Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Isopropyl -CH₃ | ¹H | ~1.25 | Doublet | ~7 Hz |

| Isopropyl -CH | ¹H | ~3.00 | Septet | ~7 Hz |

| Aromatic C-H | ¹H | 7.30 - 7.60 | Multiplet | - |

| Isopropyl -CH₃ | ¹³C | ~24 | - | - |

| Isopropyl -CH | ¹³C | ~34 | - | - |

| Nitrile -C≡N | ¹³C | ~119 | - | - |

| Aromatic C-CN | ¹³C | ~113 | - | - |

| Aromatic C-H | ¹³C | 129 - 135 | - | - |

| Aromatic C-isopropyl | ¹³C | ~150 | - | - |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. elsevier.com These methods are highly effective for identifying functional groups, as specific bonds vibrate at characteristic frequencies. aps.org For 3-Isopropylbenzonitrile, IR and Raman spectra provide complementary information for structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the dipole moment during the vibration. The most prominent and diagnostically useful peak in the IR spectrum of 3-Isopropylbenzonitrile is the strong, sharp absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹. nii.ac.jp Other key absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the isopropyl group (below 3000 cm⁻¹), as well as C=C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. While most scattering is elastic (Rayleigh scattering), a small fraction is inelastic (Raman scattering), with the frequency shift corresponding to the vibrational modes of the molecule. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. For 3-Isopropylbenzonitrile, the symmetric C≡N stretch is also observable in the Raman spectrum. Aromatic ring vibrations, particularly the ring-breathing mode, often give strong Raman signals. aps.org

Together, IR and Raman spectroscopy provide a comprehensive vibrational "fingerprint" of the molecule, allowing for its unambiguous identification. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for 3-Isopropylbenzonitrile

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR/Raman | 2850 - 2970 | Strong (IR), Medium (Raman) |

| Nitrile (C≡N) Stretch | IR/Raman | 2220 - 2260 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |

| C-H Bend | IR/Raman | 1370 - 1470 | Medium |

| Aromatic Out-of-Plane Bend | IR | 690 - 900 | Strong |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy. nih.govnih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass, distinguishing it from other molecules with the same nominal mass. For 3-Isopropylbenzonitrile (C₁₀H₁₁N), HRMS can confirm its molecular formula by measuring its molecular ion peak [M]⁺• to within a few parts per million (ppm) of the calculated exact mass (145.08915).

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion is formed in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The fragmentation of 3-Isopropylbenzonitrile is expected to follow patterns typical for alkylbenzenes and aromatic nitriles.

Common fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Formation of a stable benzylic-type carbocation at m/z 130 ([M-15]⁺). This is a very common fragmentation for isopropyl-substituted rings. libretexts.org

Loss of the isopropyl radical (•CH(CH₃)₂): This would lead to the formation of the benzonitrile (B105546) cation at m/z 103.

Formation of the phenyl cation: Cleavage can also lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77, a common fragment for benzene derivatives. docbrown.info

Analyzing these fragmentation patterns provides a roadmap of the molecule's structure, confirming the presence and connectivity of the isopropyl and nitrile groups on the benzene ring. nih.gov

Interactive Data Table: Predicted HRMS Fragments for 3-Isopropylbenzonitrile

| m/z (Calculated Exact Mass) | Proposed Fragment Ion Formula | Proposed Fragment Structure | Fragmentation Pathway |

| 145.08915 | [C₁₀H₁₁N]⁺• | Molecular Ion | Ionization of parent molecule |

| 130.06568 | [C₉H₈N]⁺ | [M - CH₃]⁺ | Loss of a methyl radical |

| 103.04220 | [C₇H₅N]⁺• | Benzonitrile cation | Loss of an isopropyl radical |

| 77.03913 | [C₆H₅]⁺ | Phenyl cation | Loss of C₄H₆N |

Integration of Spectroscopic Data with Computational Chemistry for Ambiguity Resolution

While each spectroscopic technique provides valuable structural data, ambiguities can arise, especially in complex, novel, or isomeric molecules. The integration of experimental data with computational chemistry, particularly Density Functional Theory (DFT), offers a powerful solution for resolving these challenges. epstem.netmdpi.comresearchgate.net DFT calculations can predict molecular structures and their corresponding spectroscopic properties with increasing accuracy. nih.govsolidstatenmr.org.uknih.gov

The general workflow involves:

Proposing candidate structures: Based on initial data, one or more possible structures are proposed.

Computational Modeling: The geometry of each candidate structure is optimized using DFT methods (e.g., B3LYP with a suitable basis set like 6-31G*). researchgate.net

Spectrum Prediction: For each optimized geometry, theoretical spectroscopic data are calculated. This includes NMR chemical shifts (using methods like GIAO), vibrational frequencies (IR and Raman), and thermodynamic stabilities. nih.govnih.gov

Comparison and Validation: The calculated spectra are compared with the experimental spectra. The structure whose calculated data provides the best match with the experimental findings is considered the correct one. epstem.netnih.gov

This synergistic approach is particularly useful for distinguishing between positional isomers, assigning complex NMR spectra, and understanding the origins of specific vibrational modes. mdpi.com For derivatives of 3-Isopropylbenzonitrile, this integrated method can confirm substituent positions, elucidate conformational preferences, and provide a deeper understanding of the molecule's electronic structure, thereby eliminating ambiguities that might persist from experimental data alone.

Theoretical and Computational Chemistry of 3 Isopropylbenzonitrile Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Isopropylbenzonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for 3-Isopropylbenzonitrile focus on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial in predicting the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

The electron-donating nature of the isopropyl group and the electron-withdrawing nature of the nitrile group influence the electron density distribution on the benzene (B151609) ring. DFT calculations can map this electron density, revealing sites susceptible to electrophilic or nucleophilic attack. For instance, the nitrile group, with its strong dipole moment, significantly influences the molecule's polarity and its interaction with other polar molecules.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). While specific DFT studies on 3-Isopropylbenzonitrile are not abundant in the literature, data from related benzonitrile (B105546) derivatives can provide valuable insights.

Table 1: Representative DFT-Calculated Electronic Properties and Global Reactivity Descriptors for Benzonitrile Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |

| Benzonitrile | -7.5 | -0.8 | 6.7 | 4.15 | 3.35 | 2.57 |

| 4-Methylbenzonitrile | -7.2 | -0.7 | 6.5 | 3.95 | 3.25 | 2.40 |

| 4-Nitrobenzonitrile | -8.2 | -1.8 | 6.4 | 5.00 | 3.20 | 3.91 |

Note: The values in this table are illustrative and based on typical DFT calculations for related compounds. Specific values for 3-Isopropylbenzonitrile would require dedicated computational studies.

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular geometries and energies. arxiv.org

For 3-Isopropylbenzonitrile, ab initio calculations can be employed to perform a full geometry optimization, yielding precise information on bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for subsequent, more complex calculations, such as the determination of vibrational frequencies and the exploration of potential energy surfaces for chemical reactions. While computationally more demanding than DFT, ab initio methods, particularly at higher levels of theory, serve as a benchmark for the accuracy of other computational approaches. dtic.mil

Table 2: Typical Ab Initio Calculated Geometrical Parameters for Key Structural Features in Molecules Related to 3-Isopropylbenzonitrile

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-C (isopropyl) | ~1.54 Å |

| Bond Length | C-H (aromatic) | ~1.08 Å |

| Bond Length | C-H (isopropyl) | ~1.10 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | H-C-H (isopropyl) | ~109.5° |

Note: These are generalized values from computational studies of benzonitrile and isopropylbenzene and serve as an approximation for 3-Isopropylbenzonitrile.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling and dynamics (MD) simulations are powerful tools for studying the conformational landscape and intermolecular interactions of 3-Isopropylbenzonitrile. The presence of the isopropyl group introduces conformational flexibility due to rotation around the C-C single bond connecting it to the benzene ring.

Conformational analysis of the isopropyl group reveals different spatial arrangements of its methyl groups relative to the benzene ring. lumenlearning.comacs.org These different conformations, or rotamers, have varying energies, and computational methods can identify the most stable conformers and the energy barriers between them. libretexts.org MD simulations can track the time evolution of these conformations, providing insights into the dynamics of the isopropyl group's rotation. tandfonline.com

MD simulations are also invaluable for studying the behavior of 3-Isopropylbenzonitrile in different environments, such as in solution or in a biological system. rsc.org These simulations can model the interactions between the nitrile group and solvent molecules, as well as the hydrophobic interactions of the isopropyl group and the benzene ring. researchgate.net Such studies are crucial for understanding the solubility, partitioning behavior, and potential biological activity of the compound. A molecular dynamics study of cumene (B47948) (isopropylbenzene) has provided insights into its structural and dynamical properties, which can be extrapolated to understand the behavior of the isopropyl moiety in 3-Isopropylbenzonitrile. tandfonline.com

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving 3-Isopropylbenzonitrile. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

A notable example is the [3 + 2] cycloaddition reaction, a common transformation for nitrile-containing compounds. DFT calculations have been successfully used to study the mechanism of such reactions involving benzonitrile N-oxides. nih.govresearchgate.net These studies reveal that the reaction proceeds through a one-step, asynchronous transition state. researchgate.net The activation energy of the reaction can be calculated, providing a quantitative measure of the reaction rate. Furthermore, the geometries of the transition states can be analyzed to understand the factors that control the stereoselectivity and regioselectivity of the reaction.

Table 3: Illustrative DFT-Calculated Parameters for the [3 + 2] Cycloaddition of a Benzonitrile N-oxide with an Alkene

| Parameter | Value |

| Activation Enthalpy (ΔH‡) | 10-15 kcal/mol |

| Activation Gibbs Free Energy (ΔG‡) | 20-25 kcal/mol |

| Key Transition State Bond Length (C-C) | ~2.2 Å |

| Key Transition State Bond Length (O-C) | ~2.0 Å |

Note: These values are representative of DFT studies on related benzonitrile N-oxide cycloadditions and illustrate the type of data that can be obtained.

Structure-Property Relationship Elucidation through Computational Approaches

Computational methods are instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific physical property.

For a series of derivatives of 3-Isopropylbenzonitrile, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov These methods generate 3D fields around the molecules that represent their steric, electrostatic, hydrophobic, and hydrogen-bonding properties. By correlating these fields with the observed activity of the compounds, predictive models can be built. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with enhanced properties. The nitrile group, in particular, is a key pharmacophore in many drugs, and understanding its role in structure-activity relationships is crucial for drug design. nih.govresearchgate.net

Table 4: Conceptual Overview of a 3D-QSAR Study

| Component | Description |

| Training Set | A series of 3-Isopropylbenzonitrile derivatives with known biological activities. |

| Molecular Descriptors | Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields calculated for each molecule. |

| Statistical Method | Partial Least Squares (PLS) regression to correlate the descriptors with the biological activity. |

| QSAR Model | A mathematical equation that quantitatively describes the structure-activity relationship. |

| Statistical Validation | Parameters such as q² (cross-validated R²) and r² (non-cross-validated R²) to assess the predictive power of the model. |

| Contour Maps | 3D visualizations that show which regions around the molecule are favorable or unfavorable for activity based on different properties. |

This computational approach allows for the rational design of novel 3-Isopropylbenzonitrile derivatives with tailored properties for various applications, from materials science to medicinal chemistry.

Role of 3 Isopropylbenzonitrile Frameworks in Coordination Chemistry and Ligand Design

Synthesis of Metal Complexes Utilizing Benzonitrile-Based Ligands

The synthesis of metal complexes incorporating benzonitrile (B105546) and its derivatives, including 3-isopropylbenzonitrile, typically follows established organometallic routes. Benzonitrile ligands are valued for their moderate binding affinity, which allows them to function as either stable components of a complex or as labile, easily displaceable ligands in the synthesis of other compounds.

Common synthetic strategies include:

Ligand Substitution: A primary method involves the substitution of weakly coordinated ligands (like solvents) by the benzonitrile ligand. A metal salt or a precursor complex is dissolved in a solvent, and an excess of the benzonitrile derivative is added, driving the equilibrium towards the formation of the desired nitrile complex. For instance, vanadium(III) complexes can be prepared by the direct addition of nitriles to a solution of the metal precursor, resulting in an immediate color change indicating coordination. acs.org

Use of Benzonitrile Precursors: Certain commercially available complexes use benzonitrile as a placeholder ligand. A notable example is bis(benzonitrile)palladium(II) dichloride, [PdCl₂(PhCN)₂]. In this complex, the benzonitrile ligands are labile and can be readily replaced by stronger donor ligands, making it a versatile starting material for a wide range of palladium(II) chemistry. nepjol.info The synthesis of a new palladium complex with azobenzene-4,4'-dicarbonyl chloride, for example, proceeds by reacting it with [PdCl₂(PhCN)₂] in dichloromethane, where the benzonitrile ligands are displaced. nepjol.info

Direct Reaction with Anhydrous Metal Salts: In some cases, complexes can be prepared by simply dissolving an anhydrous metal salt in the nitrile, which serves as both the solvent and the ligand.

These methods are generally applicable for synthesizing complexes with 3-isopropylbenzonitrile. The liquid nature of 3-isopropylbenzonitrile at room temperature makes it suitable to act as a solvent in addition to its role as a ligand, similar to unsubstituted benzonitrile.

Table 1: Examples of Common Benzonitrile-Containing Metal Precursors

| Precursor Complex | Formula | Common Applications |

|---|---|---|

| Bis(benzonitrile)palladium(II) dichloride | [PdCl₂(PhCN)₂] | Catalyst precursor; source of "PdCl₂" for synthesis of other Pd(II) complexes. nepjol.info |

| Dichlorobis(benzonitrile)platinum(II) | [PtCl₂(PhCN)₂] | Starting material for various Pt(II) compounds. |

| Tricarbonyltris(benzonitrile)tungsten(0) | [W(CO)₃(PhCN)₃] | Source of the W(CO)₃ fragment. |

Exploration of Coordination Modes and Geometries in Transition Metal Complexes

Nitrile ligands, including 3-isopropylbenzonitrile, primarily coordinate to metal centers through the lone pair of electrons on the nitrogen atom. The specific coordination mode adopted can have a significant impact on the geometry and reactivity of the resulting complex.

η¹ (End-on) Coordination: This is the most common bonding mode for nitrile ligands. acs.orgnih.gov The ligand binds to the metal center through the nitrogen atom, resulting in a nearly linear arrangement of the metal, nitrogen, and the adjacent carbon atom (M-N-C). nih.gov Spectroscopic and computational data for various aryl nitriles coordinated to molybdenum(III) complexes confirm this η¹ coordination. nih.gov In nickel(II) complexes with substituted benzonitriles, infrared (IR) spectroscopy shows a shift in the N≡C stretching frequency to higher wavenumbers upon coordination, which is characteristic of σ-coordination in an end-on fashion. ua.ac.be

η² (Side-on) Coordination: In this less common mode, the π-system of the nitrile group interacts with the metal center. acs.orgnih.gov This bonding is more likely to occur with electron-rich, low-valent metals that can engage in significant π-back-donation into the π* orbitals of the nitrile ligand. While benzonitrile itself typically binds end-on, some nitriles, like those with highly electron-donating groups, can isomerize from an initial η¹ adduct to a more stable η² form. nih.gov

Table 2: Coordination Modes of Nitrile Ligands

| Coordination Mode | Description | Favored By | Typical M-N-C Angle |

|---|---|---|---|

| η¹ (End-on) | σ-donation from the nitrogen lone pair to the metal. | Most common mode for nearly all metal-nitrile complexes. acs.orgnih.gov | ~170-180° |

| η² (Side-on) | π-bonding between the C≡N triple bond and the metal. | Electron-rich, low-valent metal centers; nitriles with strong π-acceptor or specific electronic properties. acs.orgnih.gov | Not applicable |

Electronic and Steric Influence in Ligand Design and Coordination Behavior

The utility of a ligand in coordination chemistry is defined by its electronic and steric properties, which can be fine-tuned by adding substituents. In 3-isopropylbenzonitrile, the isopropyl group modifies the properties of the parent benzonitrile ligand in subtle but important ways.

Electronic Influence: The nitrile group acts as a σ-donor through its nitrogen lone pair and a weak π-acceptor via its C≡N π* orbitals. ua.ac.be The nature of the substituent on the benzene (B151609) ring can modulate this electronic balance. The isopropyl group is generally considered to be weakly electron-donating through an inductive effect. When placed at the meta-position, its electronic influence on the nitrile group is minimal but tends to slightly increase the electron density on the ring and, consequently, the basicity of the nitrogen lone pair. This could make 3-isopropylbenzonitrile a marginally stronger σ-donor compared to unsubstituted benzonitrile. This enhanced donor character could lead to a slightly stronger metal-ligand bond. In studies of nickel(II) complexes, the electronic effects of substituents on the benzonitrile ring were observed to influence the degree of shielding on the carbon atoms of the ring in ¹³C NMR spectra. ua.ac.be

It can restrict the rotation of the benzonitrile ligand around the metal-nitrogen bond.

It can influence the number and orientation of other ligands that can fit around the metal center, potentially favoring complexes with lower coordination numbers.

It can create specific pockets or channels in the solid-state packing of the complexes, which can be a tool in crystal engineering.

The steric profile of a ligand is a critical parameter that can be tuned to control the reactivity and stability of metal complexes. nih.gov The balance between the electronic contribution and the steric demands of the 3-isopropylbenzonitrile ligand makes it a distinct tool for the design of coordination compounds with tailored properties.

Contribution to Supramolecular Chemistry and Self Assembly Research

Molecular Recognition and Host-Guest Chemistry with Benzonitrile (B105546) Scaffolds

Molecular recognition is a fundamental concept in supramolecular chemistry, focusing on the specific binding between a host molecule and a guest molecule through non-covalent interactions. Benzonitrile and its derivatives have proven to be effective guests in various host-guest systems due to the nitrile group's ability to act as a hydrogen bond acceptor and participate in other weak interactions.

A notable example involves the precise recognition of benzonitrile derivatives by a specially designed supramolecular macrocycle, a phenylphosphine (B1580520) oxide-bridged aromatic cavitand known as F researchgate.netA1-[P(O)Ph]3. nih.gov This host molecule exhibits a rigid cavity that can selectively bind a variety of benzonitrile derivatives, forming highly specific "key-lock" complexes. nih.govspringernature.com The binding is driven by a combination of non-covalent forces, including C-H⋯π, C-H⋯O, and C-H⋯N interactions between the guest and the host's cavity. nih.gov

Researchers have successfully demonstrated this precise recognition with at least 15 different benzonitrile derivatives through co-crystallization experiments. nih.gov This method mimics the molecular docking processes crucial in drug discovery, providing an empirical basis for structural determination. springernature.comnih.gov The versatility of the F researchgate.netA1-[P(O)Ph]3 macrocycle as a "lock" was highlighted by its ability to form complexes with structurally diverse guests containing the benzonitrile "key". springernature.com This includes commercially available drug molecules that feature a benzonitrile fragment, such as the anti-dermatitis drug crisaborole (B606811) and the anti-cancer drug alectinib, further underscoring the relevance of this host-guest system in pharmaceutical science. nih.govnih.gov

The principles of host-guest chemistry are not limited to a single type of host. Macrocycles like cyclodextrins, calixarenes, and cucurbiturils are widely used to form inclusion complexes with various guests, and the benzonitrile scaffold is a suitable candidate for such interactions. nih.govfrontiersin.org The study of these interactions provides fundamental insights into the nature of non-covalent forces and offers pathways to applications in sensing, catalysis, and drug delivery. frontiersin.orgrsc.org

| Host Molecule | Guest Molecule Type | Key Driving Interactions | Significance |

|---|---|---|---|

| F researchgate.netA1-[P(O)Ph]3 (Phosphorylated Cavitand) | Benzonitrile and its derivatives (including drugs like Crisaborole and Alectinib) | C-H⋯π, C-H⋯O, C-H⋯N | Demonstrates precise "key-lock" recognition, mimicking biological docking processes. nih.govspringernature.comnih.gov |

| Cyclodextrins (CDs) | Aromatic compounds like benzonitriles | Hydrophobic interactions, van der Waals forces | Forms inclusion complexes, useful for solubilization and delivery systems. nih.gov |

| Calixarenes | Small organic molecules and ions | π-π stacking, cation-π interactions, hydrogen bonding | Versatile hosts for creating sensors and molecular switches. frontiersin.org |

| Cucurbit[n]urils (CB[n]) | Cationic and neutral molecules | Ion-dipole interactions, hydrophobic effects | Enables applications in drug delivery, sensing, and supramolecular catalysis. frontiersin.org |

Design and Characterization of Self-Assembled Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The design of molecules that can self-assemble into predictable and functional architectures is a primary goal of supramolecular chemistry. The benzonitrile moiety is a useful building block in this context, with the 3-isopropyl group helping to direct the assembly process by influencing steric and hydrophobic interactions.

A powerful strategy involves using aryl nitriles in solid-state reactions to create complex, diversified molecules. For example, a bis(aryl nitrile) alkene can be designed to undergo a hydrogen-bond-directed intermolecular [2+2] photodimerization, resulting in a tetra(aryl nitrile)cyclobutane. researchgate.net This demonstrates how supramolecular interactions (hydrogen bonding) can be used to control covalent bond formation in the solid state, leading to a well-defined, self-assembled architecture. researchgate.net

The characterization of these supramolecular structures is critical to understanding their formation and properties. A suite of analytical techniques is employed for this purpose. High-resolution microscopy techniques, such as Transmission Electron Microscopy (TEM), provide direct visualization of the assembled structures, revealing morphologies like micellar rods, vesicles, and toroids. nih.gov Spectroscopic methods, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR), are invaluable for probing the interactions between molecules in the assembled state. harvard.edu Techniques like COSY, NOESY, and Nuclear Overhauser Effect (NOE) measurements can elucidate the spatial proximity of different parts of the molecules within an assembly. harvard.edu Furthermore, Gel Permeation Chromatography (GPC) and Vapor Pressure Osmometry (VPO) can be used to determine the size and stability of the supramolecular aggregates. harvard.edu

The design principles for self-assembly are often inspired by complex biological systems and can be applied to synthetic molecules like block copolymers. nih.govclemson.edu By controlling the chemistry, size, and connectivity of different molecular blocks, researchers can create a vast array of thermodynamically stable, microphase-segregated domains. clemson.edu A polyarylene ether containing nitrile groups, for instance, has been shown to self-assemble into microparticles that can encapsulate other functional components like quantum dots. nih.gov

| Architecture Type | Description | Key Characterization Techniques | Relevant Molecular Systems |

|---|---|---|---|

| Micelles / Rods | Aggregates of amphiphilic molecules in solution, forming spherical or cylindrical structures. | Dynamic Light Scattering (DLS), TEM, NMR Spectroscopy | Block Copolymers, Surfactants nih.gov |

| Vesicles / Toroids | Hollow, spherical, or donut-shaped structures, often forming bilayers. | TEM, Synchrotron Small-Angle X-ray (SAXS) | Amphiphilic Block Copolymers nih.govresearchgate.net |

| Crystalline Networks | Highly ordered 3D structures formed in the solid state. | X-ray Crystallography, Solid-State NMR | Hydrogen-bonded systems (e.g., Cyanuric Acid and Melamine) harvard.edu |

| Supramolecular Gels | 3D networks of self-assembled fibers that immobilize a solvent. | Confocal Fluorescence Microscopy, SAXS, Rheology | Low-molecular-weight gelators, Peptide amphiphiles researchgate.netresearchgate.net |

| Functional Microparticles | Self-assembled particles designed for specific applications like encapsulation. | TEM, Fluorescence Spectroscopy | Polyarylene ethers with nitrile groups nih.gov |

Supramolecular Catalysis Mediated by Benzonitrile-Containing Systems

Supramolecular catalysis utilizes host-guest chemistry and self-assembly to create environments that can accelerate chemical reactions, often mimicking the function of natural enzymes. In these systems, a catalyst's activity is controlled or enhanced by non-covalent interactions. While direct examples of 3-isopropylbenzonitrile itself acting as a supramolecular catalyst are not widely reported, the benzonitrile scaffold can be incorporated into systems that mediate catalysis through several established principles.

One core concept is the stabilization of a reaction's transition state within the cavity of a host molecule. For example, cucurbiturils, a class of macrocyclic hosts, have been shown to significantly enhance the rates of acid hydrolysis for guest molecules that fit within their cavity. A benzonitrile derivative could be designed as a substrate for a reaction, where its encapsulation within a suitable host macrocycle would lead to a catalytic rate enhancement.

Another advanced strategy involves the allosteric regulation of a catalytic process. In this approach, the binding of an effector molecule at a site remote from the catalyst's active center triggers a conformational change that switches the catalyst "on" or "off". researchgate.net A system could be envisioned where a benzonitrile derivative acts as the effector. Its binding to a receptor site on a larger catalytic assembly could modulate the activity of the active site. This has been demonstrated in systems where a molecular motor binds to an organocatalyst via hydrogen bonds, inhibiting its function; light-induced isomerization of the motor weakens the binding and releases the active catalyst. acs.org This type of supramolecular relay mechanism allows for remote control over the catalytic process.

Furthermore, axially chiral benzonitriles have been synthesized and can be converted into a variety of functional molecules, including some with promising catalytic activities. researchgate.net The development of these chiral scaffolds opens the door to creating enantioselective supramolecular catalytic systems, where self-assembled architectures built from chiral benzonitrile derivatives could provide a chiral environment for catalysis.

Development of Functional Supramolecular Materials

A major driving force in supramolecular chemistry is the creation of "smart" or functional materials whose properties can be controlled by external stimuli. tue.nlnih.gov These materials are designed from the bottom-up, assembling molecular components into architectures with emergent functions, such as responsiveness to light, pH, or temperature, or with applications in electronics and medicine. nih.gov

The benzonitrile unit is a versatile component for building such materials. Its derivatives can be incorporated into larger structures like polymers or low-molecular-weight gelators to create functional systems. For instance, a polyarylene ether containing both nitrile and carboxyl groups has been used to create functional microparticles through emulsion confinement self-assembly. nih.gov These particles can serve as a robust matrix for encapsulating and transferring hydrophobic nanoparticles, such as quantum dots, into aqueous environments while preserving their fluorescent properties. nih.gov

A key strategy for creating functional materials is the post-synthesis modification of a self-assembled structure. This has been elegantly demonstrated using aryl nitriles. A self-assembled tetra(aryl nitrile)cyclobutane, formed via photodimerization, can be readily converted to a tetra(aryl tetrazole) through "click" chemistry or to a tetra(aryl carboxylic acid) via hydrolysis. researchgate.net This approach allows for the rapid diversification of the material's properties, transforming the nitrile groups into new functional units after the primary architecture has been established. researchgate.net

Responsiveness to external stimuli can be engineered by including photo-switchable or pH-sensitive units in the molecular design. For example, incorporating azobenzene (B91143) moieties into a system allows for the material's properties to be controlled with light. researchgate.netresearchgate.net A hydrogel material built from an azobenzene-derived macrocycle can be switched between a gel and a solution state by a remarkable number of stimuli, including light, pH, redox reactions, and temperature. researchgate.net A 3-isopropylbenzonitrile scaffold could be integrated into such multi-responsive systems, where its structural contribution would help define the self-assembled network of the material.

| Functionality | Molecular Component / Strategy | Description | Potential Application |

|---|---|---|---|

| Light Responsiveness | Azobenzene, Spiropyran | Incorporation of photo-isomerizable molecules allows for reversible control over material structure and properties (e.g., gel-sol transition) with light. researchgate.netresearchgate.net | Optical data storage, drug delivery, soft robotics. |

| Chemo-Responsiveness | pH-sensitive groups (e.g., carboxylic acids, amines), ion-binding sites | Material properties change in response to pH, the presence of specific ions, or other chemical signals. researchgate.net | Sensors, environmental remediation, controlled release. |

| Post-Assembly Modification | Modifiable groups (e.g., nitriles, alkynes) | The self-assembled structure is chemically altered after formation to introduce new functions, such as converting nitriles to tetrazoles via click chemistry. researchgate.net | Creating diverse material libraries, surface functionalization. |

| Encapsulation and Release | Polymeric microparticles, vesicles, hydrogel networks | Supramolecular assemblies create compartments to store and protect guest molecules (e.g., drugs, quantum dots), releasing them upon a trigger. nih.gov | Drug delivery, diagnostics, catalysis. |

| Chirality-Induced Properties | Chiral molecular building blocks | Self-assembly of chiral molecules can lead to materials with unique optical or electronic properties, such as the Chiral-Induced Spin Selection (CISS) effect. | Spintronics, enantioselective separations, chiral sensors. |

Applications in Advanced Materials Science Research

Research into Functional Materials with Tailored Optoelectronic Properties

The electronic properties of the benzonitrile (B105546) group make 3-Isopropylbenzonitrile a valuable precursor for materials with specific optoelectronic functions. The ability to modify the benzene (B151609) ring and the nitrile group through various chemical reactions allows for the synthesis of a diverse library of derivatives with tailored energy levels and charge transport characteristics.

Research into organic materials for applications in photonics and optoelectronics has shown that the introduction of electron-withdrawing groups, such as the nitrile group, can significantly influence the energy gaps of conjugated molecules. nih.gov This is a critical factor in designing materials for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).